molecular formula C15H16ClN3O3 B6693202 2-(4-Chlorophenyl)-2-[(2-methylpyrazole-3-carbonyl)amino]butanoic acid

2-(4-Chlorophenyl)-2-[(2-methylpyrazole-3-carbonyl)amino]butanoic acid

Cat. No.: B6693202
M. Wt: 321.76 g/mol
InChI Key: PHSKYYYACGMZKT-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-[(2-methylpyrazole-3-carbonyl)amino]butanoic acid is an organic compound that belongs to the class of substituted butanoic acids This compound is characterized by the presence of a chlorophenyl group, a methylpyrazole moiety, and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-[(2-methylpyrazole-3-carbonyl)amino]butanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of phenylbutanoic acid to introduce the chlorophenyl group. This is followed by the acylation of the resulting compound with 2-methylpyrazole-3-carbonyl chloride under basic conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-[(2-methylpyrazole-3-carbonyl)amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-chlorophenyl ketones, while reduction can produce 2-(4-chlorophenyl)-2-[(2-methylpyrazole-3-carbonyl)amino]butanol.

Scientific Research Applications

2-(4-Chlorophenyl)-2-[(2-methylpyrazole-3-carbonyl)amino]butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-[(2-methylpyrazole-3-carbonyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The chlorophenyl and pyrazole moieties are believed to play a crucial role in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-2-[(2-methylpyrazole-3-carbonyl)amino]butanoic acid
  • 2-(4-Fluorophenyl)-2-[(2-methylpyrazole-3-carbonyl)amino]butanoic acid
  • 2-(4-Methylphenyl)-2-[(2-methylpyrazole-3-carbonyl)amino]butanoic acid

Uniqueness

2-(4-Chlorophenyl)-2-[(2-methylpyrazole-3-carbonyl)amino]butanoic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. The specific substitution pattern on the phenyl ring can significantly influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-[(2-methylpyrazole-3-carbonyl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3/c1-3-15(14(21)22,10-4-6-11(16)7-5-10)18-13(20)12-8-9-17-19(12)2/h4-9H,3H2,1-2H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSKYYYACGMZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)(C(=O)O)NC(=O)C2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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